molecular formula C8H13N B3021688 1-tert-Butylpyrrole CAS No. 24764-40-7

1-tert-Butylpyrrole

Cat. No. B3021688
CAS RN: 24764-40-7
M. Wt: 123.2 g/mol
InChI Key: GJIRIQBRSTYPSF-UHFFFAOYSA-N
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Description

1-tert-Butylpyrrole is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.1955 . It is a type of heterocyclic organic compound .


Synthesis Analysis

The synthesis of 1-tert-Butylpyrrole can be achieved from Pyrrole and 2,2-DIMETHYLPROPANE . There are also other synthetic routes available .


Molecular Structure Analysis

The molecular structure of 1-tert-Butylpyrrole can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .

Scientific Research Applications

Synthesis and Chemical Properties

  • Butylation of Pyrroles : Pyrroles with negative substituents can be butylated using tert.-butyl acetate and strong acids, as demonstrated by Treibs and Schulze (1970) (Treibs & Schulze, 1970).

  • Phosphorylation of N-tert-Butylpyrroles : Chaikovskaya et al. (2005) studied the effects of bulky substituents at the pyrrole nitrogen atom on the orientation and regioselectivity of pyrrole phosphorylation with phosphorus(III) halides. They found that N-tert-butylpyrrole is regioselectively phosphorylated at position 3, indicating the tert-butyl substituent does not hinder multiple pyrrolyl residues binding to the phosphorus atom (Chaikovskaya et al., 2005).

Applications in Material Science

  • Conductive Composites : Selampinar et al. (1997) described the synthesis of a poly(arylene ether ketone) using 1,3-bis(4-fluorobenzoyl)-5-tert-butyl benzene and its conductive composites with polypyrrole. These composites showed electrical conductivity between 1 and 4 S/cm, indicating potential applications in electronic materials (Selampinar et al., 1997).

  • Anticorrosive Properties : A study by Praveen et al. (2021) on the anticorrosive behavior of novel heterocyclic compounds including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed significant inhibition efficiency against corrosion of carbon steel in 1M HCl solution (Praveen et al., 2021).

Synthesis of Novel Compounds

  • Synthesis of Bicyclic Analogues : Qiu et al. (2017) demonstrated the synthesis of polysubstituted aminopyrroles using a reaction involving propargyl carbonates, isocyanides, and alcohols. This reaction was facilitated by tert-butylamine, illustrating the role of tert-butyl compounds in the synthesis of complex organic structures (Qiu et al., 2017).

  • Formation of 3,4-Difluoropyrrole : Leroy and Wakselman (1994) synthesized N-unsubstituted 3,4-difluoropyrrole through a thermal cycloaddition reaction of N-tert-butyl 2-alkoxycarbonyl aziridine, showcasing the versatility of tert-butylpyrrole derivatives in synthesizing novel organic structures (Leroy & Wakselman, 1994).

Safety and Hazards

According to the Safety Data Sheet for 1-tert-Butylpyrrole, it is used for scientific research and development only . In case of exposure, appropriate safety measures should be taken, including washing the affected area with water and seeking medical attention if necessary .

properties

IUPAC Name

1-tert-butylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRIQBRSTYPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5398-58-3
Record name 1H-Pyrrole,2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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